{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
Description
The compound {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride features a 1,2,4-oxadiazole core, a heterocyclic ring known for its metabolic stability and bioisosteric utility in drug design. At position 5 of the oxadiazole, a 2-thienylmethyl group (C₅H₅S) is attached, introducing sulfur-mediated aromatic interactions. Position 3 is functionalized with a methylamine group, forming a hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c9-5-7-10-8(12-11-7)4-6-2-1-3-13-6;/h1-3H,4-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFKRPFLPCCLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NC(=NO2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. Common synthetic methods include:
Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted amine derivatives
Scientific Research Applications
Chemistry
In chemistry, {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure makes it a versatile component in material science applications.
Mechanism of Action
The mechanism of action of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings may play a role in binding to molecular targets, while the amine group could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
Key Structural and Functional Comparisons
Heteroaromatic Substituents: Thiophene vs. Furan: The thienylmethyl group in the target compound provides higher lipophilicity (logP) compared to the furyl analog . Sulfur in thiophene enhances π-electron delocalization and may facilitate interactions with metalloenzymes or hydrophobic pockets.
Alkyl and Cycloalkyl Substituents :
- Cyclopropyl : This group () reduces steric bulk while maintaining rigidity, which can enhance membrane permeability and CNS penetration .
- Trifluoromethyl : The CF₃ group () is electron-withdrawing, stabilizing the oxadiazole ring against hydrolysis and improving metabolic stability in vivo .
Aromatic Substituents :
- Benzyl : The benzyl group in ’s compound increases molecular weight and surface area, favoring interactions with aromatic residues in proteins (e.g., tyrosine, phenylalanine) .
Biological Activity
The compound {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a heterocyclic compound that combines a thiophene ring, an oxadiazole ring, and an amine group. Its unique structural features suggest potential biological activities that warrant investigation for applications in medicinal chemistry and drug discovery.
IUPAC Name: [5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride
CAS Number: 1609395-80-3
Molecular Formula: C8H9N3OS·HCl
Molecular Weight: 211.69 g/mol
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The thiophene and oxadiazole rings may facilitate binding to enzymes or receptors, while the amine group can engage in hydrogen bonding or electrostatic interactions with target molecules. This interaction profile positions the compound as a candidate for further pharmacological studies.
Antimicrobial Properties
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thienopyrimidinones have shown potent activity against various bacterial strains including both Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity against Mycobacterium tuberculosis . The presence of an amine side chain is often critical for enhancing antimicrobial efficacy.
Anticancer Activity
Compounds containing oxadiazole moieties have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific oncogenic pathways. The unique combination of the thiophene and oxadiazole rings in this compound may enhance its potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy : A series of compounds similar to this compound were tested against common pathogens. The minimum inhibitory concentrations (MICs) were determined, revealing significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
Compound MIC (µg/mL) Bacterial Strain 4c 12 E. coli 4e 8 S. aureus 5c 10 M. tuberculosis - Anticancer Activity Assessment : Research involving derivatives of oxadiazoles indicated that they could inhibit tumor growth in vitro. The compound was shown to reduce cell viability in several cancer cell lines by inducing apoptosis.
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions to form the oxadiazole ring followed by the introduction of the thiophene and amine groups through cross-coupling reactions. This synthetic versatility allows for modifications that could enhance biological activity or selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
